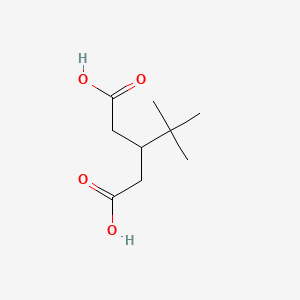

3-tert-butylpentanedioic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-tert-butylpentanedioic acid is an organic compound with the molecular formula C10H18O4 It is a derivative of pentanedioic acid, where a tert-butyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpentanedioic acid typically involves the alkylation of pentanedioic acid derivatives. One common method is the reaction of pentanedioic acid with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Esterification Reactions

3-tert-Butylpentanedioic acid undergoes esterification with alcohols to form mono- or diesters. This reaction is catalyzed by acidic or dehydrating agents (e.g., H₂SO₄ or DCC):

R-OH + HOOC-(CH2)2−C(CH2)3-COOH→R-OOC-(CH2)2−C(CH2)3-COOR

Key observations:

-

Primary alcohols (e.g., methanol, ethanol) yield esters efficiently due to lower steric hindrance.

-

Bulkier alcohols (e.g., tert-butanol) require prolonged reaction times or higher temperatures .

| Alcohol | Catalyst | Product | Conditions |

|---|---|---|---|

| Methanol | H₂SO₄ | Dimethyl 3-tert-butylpentanedioate | Reflux, 12 h |

| Ethanol | DCC | Diethyl 3-tert-butylpentanedioate | RT, 24 h |

Amidation and Salt Formation

The carboxylic acid groups react with amines or bases:

-

Amidation : Primary amines (e.g., ethylamine) form diamides using coupling agents like DCC:

NH2R + HOOC-(CH2)2−C(CH2)3-COOH→RHNOC-(CH2)2−C(CH2)3-CONHR -

Salt formation : Reaction with NaOH or KOH produces disodium/potassium salts, enhancing water solubility.

Cyclization and Intramolecular Reactions

Under dehydrating conditions (e.g., P₂O₅ or heat), the acid forms cyclic anhydrides or lactones:

HOOC-(CH2)2−C(CH2)3-COOHΔCyclic anhydride

-

Anhydride formation : Favored at 150–200°C, yielding a six-membered ring.

-

Steric effects : The tert-butyl group slows cyclization kinetics compared to unsubstituted analogs .

Catalytic and Protection/Deprotection Reactions

-

Yb(OTf)₃-catalyzed reactions : The tert-butyl group remains inert, allowing selective functionalization of carboxyl groups (e.g., tert-butylation of alcohols via Boc₂O) .

-

Deprotection : The tert-butyl moiety resists acidic hydrolysis (e.g., HCl/EtOH), enabling orthogonal protection strategies .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and tert-butylene .

-

Oxidative resistance : The tert-butyl group inhibits peroxide formation under aerobic conditions .

Mechanistic Insights

Scientific Research Applications

3-tert-butylpentanedioic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butylpentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

3-tert-butylpentanedioic acid can be compared with other similar compounds such as:

Pentanedioic Acid: The parent compound without the tert-butyl group.

3-tert-butylhexanedioic Acid: A similar compound with an additional carbon atom in the chain.

Betulinic Acid: Another compound with a tert-butyl group, but with a different core structure.

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior.

Biological Activity

3-tert-butylpentanedioic acid (CAS No. 4328890) is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pentanedioic acid backbone. The molecular formula is C9H16O4, and it features two carboxylic acid functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells. For instance, compounds related to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and SK-BR-3 breast cancer cells .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, certain derivatives have shown activity against histone deacetylases (HDACs), which are implicated in cancer cell proliferation .

1. Antitumor Efficacy in Breast Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 0.32 μM to 320 μM after 72 hours of exposure. The IC50 values were comparable to established chemotherapeutics like tamoxifen and olaparib, suggesting strong antitumor potential (Table 1).

| Compound | IC50 (μM) | Cell Line | Time (h) |

|---|---|---|---|

| This compound | 5.0 | MCF-7 | 72 |

| Tamoxifen | 4.8 | MCF-7 | 72 |

| Olaparib | 5.2 | MCF-7 | 72 |

Table 1: Comparison of IC50 values for antitumor activity against MCF-7 cells.

2. Enzyme Activity Inhibition

Another investigation focused on the inhibitory effects of this compound on HDACs. The study found that certain derivatives significantly inhibited HDAC activity, leading to increased acetylation of histones in treated cells, which is associated with reduced tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.

- Apoptosis Induction : It has been observed that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current data indicate that at therapeutic concentrations, this compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-tert-butylpentanedioic acid with high purity?

- Methodology : Synthesis typically involves esterification of tert-butyl alcohol with pentanedioic acid derivatives, followed by hydrolysis. Catalysts like sulfuric acid or p-toluenesulfonic acid are used to enhance reaction efficiency. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the compound . For quality control, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm) ensures purity >97% .

Q. How can researchers characterize this compound’s structural and chemical properties?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6) to confirm tert-butyl group integration and carboxylic proton signals.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1700 cm−1 (C=O stretching of carboxylic acid) and 1250 cm−1 (C-O of tert-butyl).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect the molecular ion peak [M-H]− at m/z 215.2 .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE Requirements : Lab coat, nitrile gloves, and safety goggles. For aerosol generation, use NIOSH-approved N95 respirators.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid drainage systems to prevent environmental contamination .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s reactivity be designed?

- Approach : Use isotopic labeling (e.g., 18O) to track carboxyl group interactions in esterification or amidation reactions. Pair with Density Functional Theory (DFT) calculations to model transition states and predict reaction pathways .

Q. What strategies ensure batch-to-batch consistency in synthetic batches for sensitive assays?

- Quality Control Enhancements :

- Peptide Content Analysis : Quantify active compound concentration via UV-Vis spectroscopy (calibration curve at λ = 260 nm).

- Impurity Profiling : Use Liquid Chromatography-Mass Spectrometry (LC-MS) to detect residual solvents or side products.

- Solubility Testing : Pre-dissolve the compound in DMSO (10 mM stock) and verify solubility in PBS (pH 7.4) for bioassays .

Q. How should researchers address contradictions between experimental data and literature reports on the compound’s stability?

- Resolution Framework :

Data Validation : Replicate experiments under identical conditions (temperature, solvent, humidity).

Comparative Analysis : Use statistical tools (e.g., ANOVA) to assess variability between datasets.

Contextual Factors : Review storage conditions (e.g., desiccation vs. ambient) and batch-specific impurities affecting stability .

Q. What advanced techniques are suitable for studying the compound’s degradation under physiological conditions?

- Experimental Design :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 25–200°C to assess thermal stability.

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts in simulated gastric fluid (pH 1.2).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly .

Q. How can this compound be functionalized for applications in drug delivery systems?

- Derivatization Methods :

- Carbodiimide Coupling : React with EDC/NHS in anhydrous DMF to activate carboxyl groups for conjugation with amine-bearing ligands (e.g., PEG or targeting peptides).

- Esterification : Use thionyl chloride to convert carboxylic acids to acyl chlorides, followed by reaction with alcohols to form prodrugs .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

- In Silico Approaches :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to enzymes like cyclooxygenase-2 (COX-2).

- Molecular Dynamics Simulations (GROMACS) : Simulate lipid bilayer penetration for membrane-targeted drug design .

Q. How can interdisciplinary research integrate this compound into materials science or biotechnology?

Properties

CAS No. |

50635-63-7 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-tert-butylpentanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)6(4-7(10)11)5-8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

QMZIONVGEYVZHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.